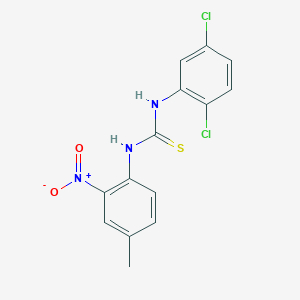
N-(2,5-dichlorophenyl)-N'-(4-methyl-2-nitrophenyl)thiourea
Übersicht
Beschreibung
N-(2,5-dichlorophenyl)-N'-(4-methyl-2-nitrophenyl)thiourea, also known as DCMU, is a herbicide that is widely used in scientific research. DCMU is a potent inhibitor of photosynthesis, and its mechanism of action has been extensively studied.
Wirkmechanismus
N-(2,5-dichlorophenyl)-N'-(4-methyl-2-nitrophenyl)thiourea binds to the QB site of PSII, which is located on the D1 protein. This binding prevents the transfer of electrons from the QA to the QB site, which blocks the electron transport chain. As a result, the production of ATP and NADPH is inhibited, and photosynthesis is blocked.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the production of ATP and NADPH, which are essential for plant growth and development. It also affects the expression of genes involved in photosynthesis and other metabolic pathways. In addition, this compound has been shown to induce oxidative stress and damage to plant cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,5-dichlorophenyl)-N'-(4-methyl-2-nitrophenyl)thiourea has several advantages for lab experiments. It is a potent inhibitor of photosynthesis, and its effects are reversible, which allows for the study of the recovery of photosynthesis after inhibition. It is also relatively stable and can be stored for long periods of time. However, this compound has some limitations. It is toxic to plants and can affect plant growth and development, which can complicate the interpretation of results. In addition, this compound has been shown to have some non-specific effects on other metabolic pathways, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2,5-dichlorophenyl)-N'-(4-methyl-2-nitrophenyl)thiourea. One area of research is the development of new herbicides that are based on the structure of this compound. Another area of research is the study of the effects of this compound on other organisms, such as algae and bacteria. In addition, the use of this compound in combination with other inhibitors of photosynthesis could provide new insights into the mechanism of photosynthesis. Finally, the study of the recovery of photosynthesis after inhibition by this compound could provide new insights into the regulation of photosynthesis.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dichlorophenyl)-N'-(4-methyl-2-nitrophenyl)thiourea is widely used in scientific research as a tool to study the mechanism of photosynthesis. It is used to inhibit photosystem II (PSII), one of the two photosystems that are involved in photosynthesis. By inhibiting PSII, this compound blocks the electron transport chain and prevents the production of ATP and NADPH, which are essential for photosynthesis.
Eigenschaften
IUPAC Name |
1-(2,5-dichlorophenyl)-3-(4-methyl-2-nitrophenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O2S/c1-8-2-5-11(13(6-8)19(20)21)17-14(22)18-12-7-9(15)3-4-10(12)16/h2-7H,1H3,(H2,17,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYAZFWHZOJLSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)-2,1,3-benzothiadiazole](/img/structure/B4709093.png)

![N-[4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4709112.png)
![3-(3-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B4709117.png)
![3-[(4-bromobenzyl)thio]-4-propyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4709125.png)
![1-[2-(2-chloro-5-methylphenoxy)butanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4709131.png)

![dimethyl 5-({2-[(2-methoxyethyl)thio]benzoyl}amino)isophthalate](/img/structure/B4709163.png)
![ethyl 5-methyl-2-[(1-piperidinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4709164.png)

![2-[2-chloro-6-ethoxy-4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B4709175.png)
![methyl 5-methyl-4-phenyl-2-({[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4709193.png)
![ethyl N-[4-(butyrylamino)benzoyl]glycinate](/img/structure/B4709199.png)
![1-{4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B4709207.png)